molecular formula C7H13NO3 B1603583 Methyl 4-hydroxypiperidine-4-carboxylate CAS No. 767265-77-0

Methyl 4-hydroxypiperidine-4-carboxylate

Cat. No.: B1603583
CAS No.: 767265-77-0
M. Wt: 159.18 g/mol
InChI Key: AFJIZTKWUYPYNE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Analysis of Lipid Peroxidation Products

Methyl 4-hydroxypiperidine-4-carboxylate plays a role in the study of lipid peroxidation products, such as 4-Hydroxy-2-nonenal (HNE), which is a product of phospholipid peroxidation known for its reactivity and cytotoxicity. Understanding the formation and metabolism of HNE in tissues involves pathways that could involve derivatives of this compound, as these pathways lead to detoxification and excretion of lipid peroxidation products. This research is crucial for characterizing interactions with redox-sensitive cell signaling proteins and understanding physiological or disease-modulating activities (Spickett, 2013).

Active DNA Demethylation Mechanisms

The compound is relevant in research exploring active DNA demethylation mechanisms, where TET dioxygenase-mediated oxidation involves conversions that may relate to the structural or functional analogs of this compound. This research provides insights into how modifications to DNA, facilitated by compounds related to this compound, play roles in gene expression, genomic imprinting, and suppression of transposable elements (Wu & Zhang, 2017).

Moisture Stability in Metal-Organic Frameworks

In the development of metal-organic frameworks (MOFs), this compound derivatives can enhance moisture stability by shielding metal ions from water molecules. This application is significant for the design of water-resistant MOFs with potential use in gas storage, catalysis, and separation processes (Ma, Li, & Li, 2011).

Synthesis of Aminopipecolic Acid Derivatives

The synthesis of orthogonally protected trans- and cis-4-aminopipecolic acids from this compound showcases its role in producing key intermediates for pharmaceuticals and bioactive molecules. This highlights the compound's versatility in organic synthesis, providing routes to structurally complex and functionally diverse molecules (Szatmári, Kiss, & Fülöp, 2006).

Pharmacological Studies

This compound derivatives have been studied for their pharmacological properties, such as interactions with the serotonin 5-HT2A receptor. These studies contribute to the development of new therapeutic agents targeting central nervous system disorders, highlighting the compound's importance in medicinal chemistry research (Vanover et al., 2006).

Properties

IUPAC Name

methyl 4-hydroxypiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-6(9)7(10)2-4-8-5-3-7/h8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJIZTKWUYPYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610706
Record name Methyl 4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767265-77-0
Record name Methyl 4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxy-4-piperidinecarboxylic acid hydrochloride salt (1 g, 5.1 mmol) was added to a 2% hydrochloric acid solution in methanol (25 mL) and the mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure to give the title compound as the hydrochloride salt (1 g, 92%) as a white solid. δH (400 MHz, DMSO-d6) 9.06 (broad, 2H), 5.89 (broad, 1H), 3.68 (m, 3H), 3.14 (m, 2H), 3.02 (m, 2H), 2.07 (m, 2H), 1.79 (m, 2H).
Quantity
1 g
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0 (± 1) mol
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25 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid (1.2 g, 5.10 mmol) in MeOH (15 mL) was added palladium hydroxide and the resulting mixture was stirred at rt for 6 h under H2 atmosphere. After completion of reaction (by TLC), the reaction was passed through celite and the filtrate evaporated under reduced pressure to give the desired product (1 g). MS: 160.18 [M+H]+.
Quantity
1.2 g
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reactant
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Quantity
15 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Methyl 1-benzyl-4-hydroxy-4-piperidinecarboxylate in methanol was treated with Pd(OH)2 (20% on carbon, 500 mg) under a hydrogen atmosphere. The mixture was allowed to stir at room temperature for 12 hours, filtered, and the filtrate was concentrated under reduced pressure.
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0 (± 1) mol
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.